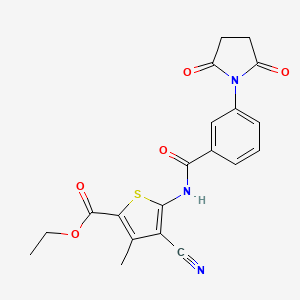

Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-cyano-5-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-3-28-20(27)17-11(2)14(10-21)19(29-17)22-18(26)12-5-4-6-13(9-12)23-15(24)7-8-16(23)25/h4-6,9H,3,7-8H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGIRZHFNPCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

Key Features:

- Functional Groups: The presence of a cyano group, a dioxopyrrolidine moiety, and a thiophene ring suggests diverse reactivity and potential biological interactions.

- Molecular Weight: Approximately 368.44 g/mol.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

Studies have reported that thiophene-based compounds possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Specific derivatives have been shown to inhibit tumor growth in vitro and in vivo models .

Case Study:

In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that compounds similar to ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate significantly reduced cell viability in breast and colon cancer cells by promoting apoptotic mechanisms .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Mechanism:

The compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways, which are crucial in the regulation of immune responses .

In Vivo Studies

In vivo studies using animal models have demonstrated that ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate exhibits significant pharmacological effects. For example, it has been tested for anticonvulsant activity in various seizure models .

| Study | Model Used | ED50 (mg/kg) | Outcome |

|---|---|---|---|

| Study A | MES Test | 32.08 | Effective |

| Study B | scPTZ Test | 40.34 | Effective |

Toxicity Profile

The toxicity profile of ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is crucial for its development as a therapeutic agent. Preliminary studies indicate low acute toxicity; however, further investigations are necessary to establish a comprehensive safety profile .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound shares a thiophene-2-carboxylate core with several analogues but differs in substituent patterns:

Key Observations :

- The dioxopyrrolidinyl group in the target compound introduces a cyclic imide, enhancing hydrogen-bonding capacity compared to phenylamino () or pyrazolylidene () substituents .

Physicochemical and Crystallographic Properties

- Solubility : The polar dioxopyrrolidinyl and benzamido groups likely improve aqueous solubility compared to hydrophobic analogues like Example 62 ().

- Melting Points : Thiophene derivatives with extended conjugation (e.g., pyrazolylidene in ) exhibit higher melting points (>200°C), while the target compound’s cyclic imide may reduce symmetry, lowering its melting point .

- Crystallography : Structural validation via SHELX () or WinGX () is critical for confirming stereochemistry, particularly the orientation of the dioxopyrrolidinyl group.

Vorbereitungsmethoden

Cyclocondensation Reaction

The synthesis begins with the formation of the 3-methylthiophene-2-carboxylate core. Ethyl acetoacetate and cyanoacetamide derivatives undergo cyclocondensation under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures (80–100°C). This step generates the substituted thiophene ring through a Knorr-type mechanism, where the enol form of ethyl acetoacetate reacts with the nitrile group of cyanoacetamide.

Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| Ethyl acetoacetate | 1.0 equivalent |

| Cyanoacetamide | 1.2 equivalents |

| Acid catalyst | 10% w/w |

| Temperature | 90°C |

| Reaction time | 6–8 hours |

The reaction yields ethyl 4-cyano-3-methylthiophene-2-carboxylate as a pale-yellow solid, which is purified via recrystallization from ethanol.

Optimization of Reaction Conditions

Key variables affecting yield include:

- Catalyst choice : Polyphosphoric acid reduces side reactions compared to sulfuric acid.

- Stoichiometry : A 10% excess of cyanoacetamide ensures complete conversion of ethyl acetoacetate.

- Temperature control : Maintaining 90°C prevents decomposition of the nitrile group.

Benzamidation Reaction

Coupling Reagents and Conditions

The thiophene intermediate is functionalized at the 5-position via amide bond formation with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid . A two-step protocol is employed:

- Activation of the carboxylic acid : The benzoic acid derivative is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

- Nucleophilic acyl substitution : The acyl chloride reacts with the amino group of the thiophene intermediate in the presence of a base (e.g., triethylamine) at 0–5°C.

Reaction Scheme

$$ \text{Thiophene-NH}2 + \text{R-COCl} \xrightarrow{\text{Et}3\text{N}} \text{Thiophene-NH-COR} $$

Purification and Isolation

Chromatographic Techniques

Crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50). The dioxopyrrolidine-containing fraction is identified via TLC (Rf = 0.45 in 50:50 hexane/ethyl acetate).

Crystallization Methods

Recrystallization from dimethylformamide (DMF) and water (9:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiophene core in Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate?

- Answer : The Gewald reaction is a cornerstone for synthesizing substituted thiophenes. Key steps include:

- Reacting ethyl cyanoacetate with acetoacetanilide and sulfur under reflux in solvents like DMF or ethanol .

- Optimizing reaction time (5–6 hours) and temperature (80–100°C) to enhance yield.

- Catalytic bases (e.g., triethylamine) improve cyclization efficiency. Post-reaction neutralization with acidified ice/water ensures product precipitation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., methyl, cyano, benzamido groups) via ¹H/¹³C chemical shifts .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC or TLC : Monitor reaction progress and purity (>95%) using solvent systems like ethyl acetate/hexane (3:7) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ comparisons) .

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Kinase inhibition : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How do substituents (e.g., 2,5-dioxopyrrolidin-1-yl, cyano groups) influence the compound’s binding affinity to biological targets?

- Answer :

- The 2,5-dioxopyrrolidin-1-yl moiety enhances hydrogen bonding with kinase ATP-binding pockets, as seen in analogous structures .

- The cyano group increases electrophilicity, potentially improving covalent interactions with cysteine residues in targets .

- Methodological approach : Perform molecular docking (e.g., AutoDock Vina) and compare binding scores with/without substituents .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies often arise from:

- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., methyl vs. phenyl substitutions) to isolate substituent effects .

Q. How can reaction yields be improved during the benzamido group coupling step?

- Answer :

- Activation reagents : Use HATU or EDCI/HOBt for efficient amide bond formation .

- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reagent solubility .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

Methodological Notes

- Synthetic Challenges : Purification via column chromatography (silica gel, gradient elution) is critical for isolating polar intermediates .

- Advanced Characterization : X-ray crystallography (if crystals form) resolves stereochemical ambiguities in the benzamido group .

- Statistical Optimization : Apply Design of Experiments (DoE) to multi-step syntheses for parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.